4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole
Description
Properties
IUPAC Name |
6-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN7/c13-10-3-15-19(7-10)6-9-4-18(5-9)12-2-1-11-16-14-8-20(11)17-12/h1-3,7-9H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMWKLOOQBEKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN3C=NN=C3C=C2)CN4C=C(C=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, potential anticancer effects, and structure-activity relationships (SARs).
Chemical Structure
The compound features a complex structure that includes a bromo substituent and a triazolo-pyridazine moiety. The general formula can be represented as follows:
Where , , and represent the number of carbon, hydrogen, and nitrogen atoms respectively.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of related compounds in the same class. For instance, derivatives of triazolo-pyridazine have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
| Compound | COX-2 IC50 (μmol) | COX-1 IC50 (μmol) |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | N/A |
| Compound A | 0.04 ± 0.09 | 0.08 ± 0.02 |
| Compound B | 0.05 ± 0.03 | 0.09 ± 0.01 |
Table 1: Inhibitory activity of selected compounds against COX enzymes .
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest. Studies on similar pyrazole derivatives have reported promising results in inhibiting tumor growth in vitro and in vivo.
For example:
- In vitro studies demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cell lines.
- In vivo models indicated a reduction in tumor size with administration of these compounds.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure, such as varying the position of the bromo group or altering the azetidine moiety, can significantly influence potency and selectivity towards specific biological targets.
Case Studies
Several case studies have examined the biological activity of compounds related to 4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole :
- Study on Inflammatory Models : A study utilized carrageenan-induced paw edema and cotton pellet-induced granuloma models to assess anti-inflammatory effects. Results indicated that derivatives exhibited comparable efficacy to established anti-inflammatory agents like indomethacin .
- Cancer Cell Line Studies : Research focusing on breast cancer cell lines showed that certain derivatives led to significant cell death through apoptotic pathways, suggesting potential therapeutic applications .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the triazole and pyrazole moieties exhibit significant antimicrobial activities. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics against resistant strains .
Anti-inflammatory Effects
The anti-inflammatory potential of 4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole has been explored through in vitro assays. Compounds with similar structures have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways .
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells or inhibiting cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, it was found that compounds similar to 4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .
Case Study 2: Anti-inflammatory Activity
A series of pyrazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that these compounds could reduce inflammation effectively, with some demonstrating IC50 values comparable to established anti-inflammatory drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and functional differences between the target compound and related analogs:
*Molecular weights calculated based on structural formulas.
Key Comparisons:
Core Heterocycles: The target compound and AZD5153 share the [1,2,4]triazolo[4,3-b]pyridazine core, which is associated with epigenetic modulation (e.g., BET inhibition in AZD5153) . In contrast, Lin28-1632 lacks the pyrazole moiety, focusing instead on phenyl-triazolopyridazine interactions . E-4b () replaces the azetidine linker with a propenoic acid chain, enabling ionic interactions but reducing rigidity .
Substituent Effects: The bromo group in the target compound may enhance lipophilicity and halogen bonding compared to E-4b’s methyl groups or AZD5153’s methoxy substituent .
Biological Activity: AZD5153’s bivalent structure enables dual BET bromodomain binding, a feature absent in the target compound due to its monovalent design . E-4b’s carboxylic acid group (absent in the target) could facilitate solubility and target engagement via hydrogen bonding, as seen in antimicrobial pyrazole derivatives .
Synthetic Accessibility :
- The azetidine ring in the target compound may pose synthetic challenges due to ring strain, whereas E-4b and AZD5153 employ more conventional six-membered rings .
- highlights alkylation and cyclocondensation methods for pyrazole-triazolothiadiazine hybrids, which may inform the target’s synthesis .
Research Findings and Implications
- Antimicrobial Potential: Pyrazole derivatives like E-4b and those in demonstrate antibacterial activity, implying that the target’s bromopyrazole-azetidine system may also disrupt microbial enzymes or DNA processes .
- Structural Optimization : The azetidine linker in the target compound could reduce off-target effects compared to bulkier analogs like AZD5153, though pharmacokinetic studies are needed to confirm this hypothesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
